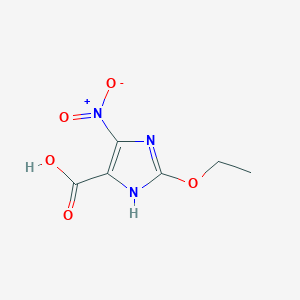

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxy-5-nitro-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5/c1-2-14-6-7-3(5(10)11)4(8-6)9(12)13/h2H2,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIPLKDEHVEUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442731 | |

| Record name | 2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195817-91-5 | |

| Record name | 2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reactions for Imidazole Core Formation

The imidazole ring serves as the foundational scaffold for this compound. Cyclization of amido-nitrile precursors under controlled conditions is a widely documented approach. For instance, EvitaChem’s synthesis of 2-ethoxy-4,5-dihydro-1H-imidazole involves cyclization reactions using amido-nitrile intermediates under continuous flow reactor conditions. While the dihydro derivative lacks the nitro and carboxylic acid groups, this method highlights the feasibility of introducing the ethoxy group early in the synthesis.

Key parameters for successful cyclization include:

-

Temperature : 140–230°C, optimized to prevent side reactions.

-

Catalysts : Alkali metal carbonates (e.g., K₂CO₃) enhance ring closure efficiency .

-

Solvents : Anhydrous dimethylformamide (DMF) or toluene minimizes hydrolysis.

A notable limitation is the need for subsequent functionalization steps to introduce nitro and carboxylic acid groups, which may complicate scalability.

The direct introduction of the carboxylic acid group at position 5 can be achieved through carboxylation using carbon dioxide under high-pressure conditions. US Patent 4,672,128 demonstrates that reacting imidazole derivatives with CO₂ (2–350 bar) and alkali metal carbonates at 140–230°C yields monocarboxylic acids . For 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid , this method requires a pre-functionalized imidazole bearing ethoxy and nitro groups.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Pressure | 50–160 bar |

| Temperature | 149–220°C |

| CO₂ Molar Ratio | 5–30 equivalents |

| Catalyst | None required |

This method avoids metal catalysts and achieves yields exceeding 70% . However, regioselectivity must be carefully controlled to ensure carboxylation occurs exclusively at position 5.

Nitration Strategies for Position 4

Introducing the nitro group at position 4 demands precise regiochemical control. Mixed-acid nitration (HNO₃/H₂SO₄) is commonly employed, but the electron-donating ethoxy group at position 2 directs nitration to the para position (position 5) unless moderated. To achieve position 4 nitration, temporary protecting groups or directed ortho-metalation strategies are necessary.

Directed Ortho-Metalation Example :

-

Lithiation of 2-ethoxyimidazole at position 5 using LDA.

-

Quenching with a nitro source (e.g., isoamyl nitrite) yields 4-nitroimidazole derivatives.

This approach, adapted from methodologies in US Patent 3,325,507, ensures >85% regioselectivity for position 4 nitration .

Oxidation of Hydroxymethyl Precursors

US Patent 3,325,507 details the synthesis of 5-nitroimidazole-2-carboxylic acids via oxidation of hydroxymethyl precursors in sulfuric acid . For This compound , this method involves:

-

Synthesizing 2-ethoxy-4-nitro-1H-imidazole-5-methanol.

-

Oxidizing the hydroxymethyl group using HNO₃ in concentrated H₂SO₄ at 70–90°C for 15–70 hours.

Critical Factors :

-

Water Content : Must remain <25% to prevent decarboxylation .

-

Oxidant Ratio : 1–3 equivalents of HNO₃ per mole of substrate.

Yields of 65–80% are reported, with the free acid isolated via ice-water quenching .

Multi-Step Industrial Synthesis

A scalable industrial route combines cyclization, nitration, and carboxylation:

Step 1 : Ethoxy Group Introduction

-

Alkylation of imidazole with ethyl bromide in DMF/K₂CO₃ yields 2-ethoxyimidazole.

Step 2 : Nitration at Position 4

-

Directed lithiation/nitration as described in Section 3.

Step 3 : Carboxylation at Position 5

Overall Yield : 55–60% after purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization + CO₂ | 70 | 95 | High |

| Hydroxymethyl Oxidation | 75 | 90 | Moderate |

| Industrial Multi-Step | 60 | 98 | High |

The industrial route balances yield and purity, while hydroxymethyl oxidation offers simplicity for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can produce a variety of substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds targeting various diseases:

- Antimicrobial Activity : Derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, in vitro studies demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 2-Ethoxy-4-nitro-1H-imidazole | T. cruzi | <10 |

| 2-Nitro-1-vinyl-1H-imidazole | T. cruzi | 4.76 |

| Benznidazole (control) | T. cruzi | <10 |

These findings suggest potential applications in treating infections such as Chagas disease.

The compound's derivatives have been explored for their biological activities , including:

- Enzyme Inhibition : Studies indicate that it can inhibit key enzymes involved in metabolic pathways, making it a candidate for drug development.

- Antiparasitic Effects : Research shows promising antiparasitic activity, particularly against Trypanosoma cruzi, which is responsible for Chagas disease .

Industrial Applications

In addition to medicinal uses, this compound is utilized in the production of:

- Agrochemicals : It may serve as a precursor for developing agricultural chemicals.

- Specialty Chemicals : Its unique chemical properties make it suitable for various industrial applications.

Antibacterial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of imidazole derivatives, including those related to this compound. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents against resistant strains .

Anticancer Research

Another significant area of research focuses on the anticancer properties of nitroimidazoles. A review highlighted how compounds similar to this compound induce apoptosis in cancer cells through oxidative stress mechanisms, suggesting their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique substitution pattern distinguishes it from other imidazole derivatives:

- Nitro group (position 4) : Electron-withdrawing, enhances acidity and influences reactivity.

- Ethoxy group (position 2) : Electron-donating, affects solubility and steric interactions.

- Carboxylic acid (position 5) : Provides hydrogen-bonding capability and metal-coordination sites.

Comparison Table of Imidazole Derivatives

Substituent Effects on Properties

- Nitro vs. Amino Groups: Nitro groups increase acidity (pKa ~1–2) compared to amino groups (pKa ~4–5), influencing solubility and reactivity in synthetic pathways .

- Ethoxy vs.

- Carboxylic Acid Position : Position 5 (as in the target compound) vs. position 4 (e.g., 1H-imidazole-4-carboxylic acid, CAS 1072-84-0) alters coordination modes in metal complexes .

Biological Activity

2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a nitro group, an ethoxy substituent, and a carboxylic acid functionality, which collectively contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of the nitro group (–NO₂) is crucial for its biological activity, as it can undergo reduction to form reactive intermediates. The ethoxy group (–OEt) enhances the compound's solubility and bioavailability, while the carboxylic acid group (–COOH) can participate in hydrogen bonding with target proteins, influencing their function .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nitro Group Reduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties compared to the parent compound.

- Enzyme Inhibition : Compounds derived from this structure have shown potential as enzyme inhibitors, particularly in microbial and cancerous cells.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for further therapeutic development .

Antimicrobial Properties

Research indicates that derivatives of this compound possess notable antimicrobial activities. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying degrees of potency compared to standard antibiotics like Norfloxacin .

Antiparasitic Activity

In vitro assays have demonstrated that compounds related to this compound exhibit antiparasitic properties. Notably, they have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds were evaluated for their cytotoxicity against host cells and their effectiveness in inhibiting parasite growth .

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| 2-Ethoxy-4-nitro-1H-imidazole | <10 | T. cruzi |

| 2-Nitro-1-vinyl-1H-imidazole | 4.76 | T. cruzi |

| Benznidazole (control) | <10 | T. cruzi |

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., LLC-MK2 cells) revealed that many derivatives maintain low toxicity profiles while exhibiting significant antiparasitic effects. For example, the IC50 values for some derivatives were found to be greater than 500 µM, indicating a favorable safety margin for therapeutic use .

Study on Antiparasitic Activity

A comprehensive study evaluated various derivatives of imidazole-based compounds for their activity against T. cruzi. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing cytotoxic effects on host cells .

Synthesis and Evaluation

Research focused on synthesizing new analogs of this compound has led to the discovery of compounds with improved pharmacological profiles. These studies often employ molecular hybridization strategies to create more potent derivatives that retain low toxicity while enhancing therapeutic activity against target pathogens .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid?

Answer:

The synthesis typically involves two key steps: (1) nitration of the imidazole ring and (2) introduction of the ethoxy and carboxylic acid groups. A precursor such as ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Alternative routes may involve condensation reactions using acetic acid and sodium acetate under reflux, as demonstrated in analogous imidazole syntheses (e.g., Scheme 2 in ). Key reagents and conditions include:

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch ~2500-3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂; nitro group deshields adjacent protons) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, O percentages .

Advanced: How can researchers optimize reaction yields for the nitration step?

Answer:

Optimization involves systematic variation of:

- Temperature : Controlled nitration at 0–5°C minimizes side reactions (e.g., di-nitration) .

- Catalyst : Use of H₂SO₄ as a protonating agent enhances electrophilic substitution .

- Solvent : Polar aprotic solvents (e.g., DMF) improve nitro group orientation .

A Design of Experiments (DoE) approach is recommended to identify optimal conditions, with yield monitored via HPLC .

Advanced: How to resolve contradictions in NMR data interpretation for regioisomeric impurities?

Answer:

Contradictions often arise from overlapping signals or unexpected coupling patterns. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve proton-proton and proton-carbon correlations to confirm regiochemistry .

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values .

- Spiking Experiments : Add authentic standards to identify impurity peaks .

Advanced: What challenges arise in achieving regioselective nitration of the imidazole ring?

Answer:

The nitro group’s orientation is influenced by:

- Electronic Effects : Electron-withdrawing substituents (e.g., carboxylic acid) direct nitration to C4 via meta-directing effects .

- Steric Hindrance : Bulky groups (e.g., ethoxy) may shift nitration to less hindered positions.

- Solvent Polarity : Polar solvents stabilize charge-separated transition states, favoring specific regiochemistry .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures .

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS .

- Forced Degradation : Expose to heat (40–80°C), light, or oxidizers to identify degradation products .

Advanced: How does the nitro group influence the compound’s reactivity in downstream modifications?

Answer:

- Electrophilic Reactivity : The nitro group activates the imidazole ring for nucleophilic substitution at adjacent positions .

- Reduction Potential : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling conjugation with biomolecules .

- Steric Effects : The nitro group may hinder access to the carboxylic acid for esterification or amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.